Decaglyceryl decastearate

Beschreibung

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[3-[3-[3-[3-[3-[3-[3-[3-(2-hydroxy-3-octadecanoyloxypropoxy)-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H402O31/c1-11-21-31-41-51-61-71-81-91-101-111-121-131-141-151-161-201(213)232-173-191(211)171-223-175-193(234-203(215)163-153-143-133-123-113-103-93-83-73-63-53-43-33-23-13-3)177-225-179-195(236-205(217)165-155-145-135-125-115-105-95-85-75-65-55-45-35-25-15-5)181-227-183-197(238-207(219)167-157-147-137-127-117-107-97-87-77-67-57-47-37-27-17-7)185-229-187-199(240-209(221)169-159-149-139-129-119-109-99-89-79-69-59-49-39-29-19-9)189-231-190-200(241-210(222)170-160-150-140-130-120-110-100-90-80-70-60-50-40-30-20-10)188-230-186-198(239-208(220)168-158-148-138-128-118-108-98-88-78-68-58-48-38-28-18-8)184-228-182-196(237-206(218)166-156-146-136-126-116-106-96-86-76-66-56-46-36-26-16-6)180-226-178-194(235-204(216)164-154-144-134-124-114-104-94-84-74-64-54-44-34-24-14-4)176-224-172-192(212)174-233-202(214)162-152-142-132-122-112-102-92-82-72-62-52-42-32-22-12-2/h191-200,211-212H,11-190H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDBIHAVWMCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H402O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3423 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39529-26-5 | |

| Record name | Decaglyceryl decastearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039529265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, decaester with decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decastearic acid, decaester with decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of Decaglyceryl Decastearate

This guide provides a comprehensive technical overview of the physicochemical characteristics of decaglyceryl decastearate, a non-ionic surfactant increasingly utilized in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile excipient.

Introduction: Understanding the Molecular Architecture and Function

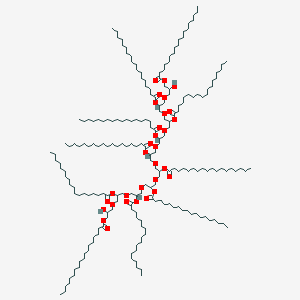

This compound (CAS Number: 39529-26-5) is a complex polyglyceryl fatty acid ester.[1] Its structure is composed of a hydrophilic decaglycerol head and ten lipophilic stearic acid tails.[1] This unique molecular arrangement imparts excellent emulsifying and stabilizing properties, making it a valuable ingredient in a wide array of formulations.[1]

The synthesis of this compound is achieved through the direct esterification of decaglycerol with stearic acid. This process allows for the creation of a molecule with a high molecular weight and a distinct amphiphilic nature, positioning it as a key player in the formation and stabilization of emulsions. Its primary mechanism of action involves reducing the interfacial tension between oil and water phases, thereby preventing coalescence and maintaining the integrity of the formulation.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in formulation development. These properties dictate its behavior in different solvent systems and its performance as an emulsifier and stabilizer.

Table 1: Key Physicochemical Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 39529-26-5 | [2] |

| Molecular Formula | C₂₁₀H₄₀₂O₃₁ | [1][3] |

| Molecular Weight | ~3423.49 g/mol | [3][4] |

| Appearance | Typically a solid at room temperature | [1][4] |

Hydrophilic-Lipophilic Balance (HLB)

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Given the typical saponification value range for this compound is 165–180 mg KOH/g, and the acid value of stearic acid is approximately 197-200 mg KOH/g, a calculated HLB can be estimated. This calculated value, in conjunction with the known hydrophilic nature of the decaglycerol head, suggests its suitability for oil-in-water (O/W) emulsions.

Saponification Value

The saponification value is a measure of the average molecular weight of the fatty acids in an ester. For this compound, the accepted range is 165–180 mg KOH/g .[1] This value is crucial for quality control, as it reflects the degree of esterification and can be used to assess batch-to-batch consistency.[1]

Melting Point

This compound is typically a solid at room temperature.[1][4] While a precise melting point is not consistently reported, Differential Scanning Calorimetry (DSC) is the recommended technique to characterize its melting behavior and crystallinity.[1] This thermal analysis provides valuable information for processing and formulation, particularly in the development of solid dosage forms or thermo-sensitive applications.

Solubility Profile

The solubility of this compound is a key consideration for its incorporation into various formulations. It is reported to be soluble in dimethyl sulfoxide (DMSO).[3] Generally, it is insoluble in water but dispersible in oils and some organic solvents.[6] A comprehensive solubility profile in common cosmetic and pharmaceutical solvents such as ethanol, propylene glycol, and various oils is essential for optimizing formulation development.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles. This is a fundamental property for an emulsifier, as it indicates the minimum concentration required to achieve significant surface tension reduction and emulsification. While a specific experimental CMC value for this compound was not found in the reviewed literature, the CMC of a similar compound, polyglyceryl-10 monooleate, was determined to be in the range of 8 to 11 mg/L.[7] This provides an estimate of the concentration range at which this compound is likely to form micelles.

Analytical Methodologies for Characterization

The accurate characterization of this compound is essential for ensuring its quality, purity, and performance. A combination of analytical techniques should be employed to obtain a comprehensive profile of the material.

Table 2: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Purpose | Key Parameters to Measure |

| Saponification Value Titration | To determine the degree of esterification and assess purity. | mg of KOH consumed per gram of sample. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of functional groups and identify the compound. | Characteristic peaks for ester (C=O), hydroxyl (-OH), and C-H bonds. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | To separate and identify the components of the polyglyceryl ester mixture and assess purity. | Retention time, mass-to-charge ratio of different ester species. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and characterize thermal behavior. | Onset and peak of melting endotherm. |

| Tensiometry (Du Noüy ring or Wilhelmy plate) | To determine the critical micelle concentration (CMC). | Break point in the surface tension versus concentration curve. |

Experimental Protocol: Determination of Saponification Value

The following is a detailed, step-by-step methodology for determining the saponification value of this compound.

Materials:

-

This compound sample

-

0.5 M Ethanolic potassium hydroxide (KOH) solution

-

0.5 M Hydrochloric acid (HCl) standard solution

-

Phenolphthalein indicator

-

Reflux condenser

-

250 mL conical flasks

-

Water bath or heating mantle

-

Burette

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a 250 mL conical flask.

-

Pipette 25.0 mL of 0.5 M ethanolic KOH solution into the flask.

-

Attach the flask to a reflux condenser and heat the mixture in a water bath or on a heating mantle, maintaining a gentle boil for 60 minutes to ensure complete saponification.

-

After cooling, add a few drops of phenolphthalein indicator to the solution.

-

Titrate the excess KOH with the 0.5 M HCl standard solution until the pink color disappears.

-

Record the volume of HCl used.

-

Perform a blank titration using 25.0 mL of the 0.5 M ethanolic KOH solution without the sample.

-

Record the volume of HCl used for the blank.

Calculation:

Saponification Value (mg KOH/g) = [(B - S) * M * 56.1] / W

Where:

-

B = Volume of HCl solution used for the blank (mL)

-

S = Volume of HCl solution used for the sample (mL)

-

M = Molarity of the HCl solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

Applications in Drug Delivery and Cosmetics

The unique physicochemical properties of this compound make it a highly effective excipient in both pharmaceutical and cosmetic formulations.

Emulsifier and Stabilizer in Topical Formulations

As a non-ionic surfactant with a favorable HLB value, this compound is an excellent choice for creating stable oil-in-water emulsions in creams, lotions, and other topical drug delivery systems.[1][8] Its ability to reduce interfacial tension helps to create fine and stable droplets, leading to improved texture, spreadability, and patient compliance. Furthermore, its low toxicity profile makes it suitable for use in products intended for skin application.[1]

Component of Advanced Drug Delivery Systems

This compound is a promising lipid excipient for the formulation of advanced drug delivery systems such as nanoemulsions and solid lipid nanoparticles (SLNs).[9][10] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The solid nature of this compound at room temperature makes it a suitable lipid matrix for SLNs, which can provide controlled drug release and targeted delivery.[9]

Visualization of Key Concepts

Molecular Structure and Amphiphilicity

Caption: Amphiphilic nature of this compound.

Emulsification Workflow

Caption: General workflow for creating an O/W emulsion.

Conclusion

This compound is a multifunctional non-ionic surfactant with a well-defined set of physicochemical properties that make it a valuable excipient in the pharmaceutical and cosmetic industries. Its strong emulsifying and stabilizing capabilities, coupled with a favorable safety profile, position it as a key ingredient for the formulation of a wide range of products, from topical creams to advanced drug delivery systems. A comprehensive understanding and characterization of its core properties, as outlined in this guide, are essential for harnessing its full potential in formulation development.

References

-

The Good Scents Company. polyglyceryl-10 decastearate. [Link]

-

NIKKO CHEMICALS. NIKKOL Decaglyn 1-SV (Decaglyceryl Monostearate) | Pharmaceutical Ingredients. [Link]

-

ResearchGate. (PDF) Polyglyceryl-10 Monooleate: Characterization of a versatile emulsifier for low-viscous formulations and liposomal structures. [Link]

-

PubMed. Enhanced topical delivery of finasteride using glyceryl monooleate-based liquid crystalline nanoparticles stabilized by cremophor surfactants. [Link]

-

ResearchGate. (PDF) Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. [Link]

-

HLB Calculator. List of Oils and Emulsifiers with HLB Values. [Link]

-

PubMed. Glyceryl Monostearate Based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel. [Link]

-

European Commission. Cosmetic ingredient database. [Link]

-

Synonyms. Polyglyceryl-10 decaisostearate - Description. [Link]

-

MDPI. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. polyglyceryl-10 decastearate, 39529-26-5 [thegoodscentscompany.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | bioactive compound | CAS# 39529-26-5 | InvivoChem [invivochem.com]

- 5. NIKKOL Decaglyn 1-SV (Decaglyceryl Monostearate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 6. Polyglyceryl-10 decaisostearate - Description [tiiips.com]

- 7. researchgate.net [researchgate.net]

- 8. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]

- 9. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Decaglyceryl Decastearate for Research Applications

Abstract

Decaglyceryl decastearate, a polyglyceryl ester, is a non-ionic surfactant and emulsifier with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its biocompatibility and unique amphiphilic structure make it an excellent candidate for advanced drug delivery systems, including nanoparticles and microemulsions for sustained release and targeted therapy.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. The guide details the underlying chemical principles, step-by-step experimental protocols, and robust analytical techniques for characterization, ensuring the production of a high-purity product suitable for research and development.

Introduction: The Scientific Merit of this compound

Polyglyceryl esters (PGEs) are a versatile class of nonionic surfactants synthesized from the esterification of polyglycerols with fatty acids.[4] The hydrophilic-lipophilic balance (HLB) of these esters can be precisely controlled by varying the degree of polymerization of the glycerol backbone and the chain length of the fatty acid.[5] this compound is synthesized from decaglycerol, a polymer of ten glycerol units, and stearic acid, a saturated fatty acid.[1][6] This structure imparts a balanced hydrophilic-lipophilic character, making it an effective emulsifier for both oil-in-water and water-in-oil systems.[1]

In the context of drug development, these properties are highly desirable for:

-

Encapsulation of Active Pharmaceutical Ingredients (APIs): Both hydrophilic and lipophilic drugs can be effectively encapsulated within formulations stabilized by this compound.[2][7]

-

Sustained Release Formulations: The stability of emulsions and microspheres formulated with this ester can be tailored to control the release rate of entrapped APIs.[2]

-

Enhanced Bioavailability: By improving the solubility and dispersion of poorly water-soluble drugs, this compound can enhance their bioavailability.

Given its potential, the ability to synthesize and purify this compound with a high degree of purity and well-defined characterization is paramount for reproducible and reliable research outcomes.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is primarily achieved through the direct esterification of decaglycerol with stearic acid.[1] This reaction is typically catalyzed by an acid or base and driven to completion by the removal of water. An alternative approach is transesterification, which can be advantageous when using fatty acid methyl esters as the acyl donor.[8][9]

2.1. Causality Behind Experimental Choices

The choice of synthetic route and reaction conditions is dictated by the desired purity, yield, and scalability of the process.

-

Direct Esterification: This is the most common method due to its straightforward nature. The key is to effectively remove the water byproduct to shift the reaction equilibrium towards the product. This is often achieved by performing the reaction under vacuum or with azeotropic distillation.[10]

-

Catalyst Selection: While alkaline catalysts like sodium hydroxide or potassium hydroxide are effective, they can promote side reactions such as polymerization of the polyglycerol.[4] Solid acid catalysts are a viable alternative, offering easier separation from the reaction mixture.[10] Enzymatic catalysis, using lipases, presents a milder and more selective approach, minimizing byproduct formation.[11]

-

Molar Ratio of Reactants: The molar ratio of stearic acid to decaglycerol is a critical parameter that influences the degree of esterification. To favor the formation of the deca-ester, a slight excess of stearic acid is often employed.[1]

2.2. Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis via direct esterification.

Materials:

-

Decaglycerol (Polyglycerol-10)

-

Stearic Acid (high purity)

-

Sodium Hydroxide (catalyst)

-

Nitrogen gas (inert atmosphere)

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Dean-Stark trap (if using azeotropic removal)

-

Condenser

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the heating mantle, stirrer, thermometer, and condenser. If using azeotropic removal, include a Dean-Stark trap between the flask and the condenser.

-

Charging Reactants: To the flask, add decaglycerol and stearic acid in a molar ratio of 1:10.5 (a slight excess of stearic acid).

-

Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and prevent oxidation.

-

Catalyst Addition: Add the sodium hydroxide catalyst (typically 0.1-0.5% by weight of the total reactants).

-

Reaction: Heat the mixture to 220-250°C with continuous stirring.[4] If using a vacuum, gradually reduce the pressure to facilitate water removal. If using azeotropic removal, add toluene and heat to reflux.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is less than 2 mg KOH/g.[4][12]

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to 80-90°C. If an alkaline catalyst was used, it can be neutralized with an acid like phosphoric acid.

Purification: Isolating the Target Compound

The crude product from the synthesis will contain unreacted starting materials, catalyst residues, and byproducts such as mono- and di-esters. A robust purification strategy is essential to obtain high-purity this compound.

4.1. Rationale for Purification Techniques

-

Solvent Extraction: This technique is effective for removing unreacted polyglycerols and other water-soluble impurities. The crude product is dissolved in a suitable organic solvent and washed with a brine solution.[13]

-

Column Chromatography: For research-grade purity, silica gel column chromatography is a powerful technique. A gradient of solvents with increasing polarity is used to separate the deca-ester from less esterified byproducts.

-

Decolorization and Deodorization: The product may be colored or have a slight odor. Treatment with activated carbon and steam stripping can be employed for decolorization and deodorization, respectively.[8]

4.2. Visualizing the Purification Process

Caption: A multi-step process for purifying this compound.

Detailed Experimental Protocol: Purification of this compound

Materials:

-

Crude this compound

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Activated carbon

Procedure:

-

Solvent Extraction:

-

Dissolve the crude product in a non-polar solvent like hexane.

-

Wash the organic phase with a saturated sodium chloride (brine) solution to remove water-soluble impurities.[13]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the partially purified product.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Load the partially purified product onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure deca-ester.

-

Combine the pure fractions and evaporate the solvent.

-

-

Decolorization:

-

Dissolve the purified product in a suitable solvent.

-

Add a small amount of activated carbon and stir for 1-2 hours.

-

Filter the mixture to remove the activated carbon.

-

Evaporate the solvent to obtain the final, pure, and decolorized product.

-

Analytical Characterization: A Self-Validating System

Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized this compound.

| Analytical Technique | Parameter Measured | Expected Result/Significance |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Presence of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹, and a decrease in the broad hydroxyl (-OH) peak from the starting polyglycerol.[1][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical structure and purity | Confirms the ester linkages and the ratio of the polyglycerol backbone to the stearate chains.[14][15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identification of volatile impurities | Can be used after derivatization to assess the purity and identify any low molecular weight impurities.[15][16] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight distribution and purity | Provides information on the distribution of different polyglyceryl esters and confirms the molecular weight of the deca-ester.[14][16] |

| Saponification Value | Degree of esterification | A value between 165-180 mg KOH/g indicates a high degree of esterification.[1] |

| Acid Value | Free fatty acid content | A low acid value (< 2 mg KOH/g) indicates minimal unreacted stearic acid.[4] |

| Hydroxyl Value | Free hydroxyl groups | A low hydroxyl value indicates a high degree of esterification.[8] |

Conclusion: Enabling Advanced Research

This guide provides a comprehensive framework for the synthesis and purification of high-purity this compound for research applications. By understanding the underlying chemical principles and adhering to rigorous experimental and analytical protocols, researchers can confidently produce this valuable excipient. The ability to synthesize and characterize this compound in-house provides greater control over its properties, paving the way for innovative research in drug delivery and formulation science.

References

-

Food and Agriculture Organization of the United Nations. POLYGLYCEROL ESTERS OF FATTY ACIDS. [Link]

-

Taylor & Francis Online. Polyglycerol fatty acid esters from biodiesel-based crude glycerol: the impact of esterification studies on structural alterations. [Link]

- Google Patents. US3637774A - Process for preparation and purification of polyglycerols and esters thereof.

-

ACS Publications. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers. [Link]

-

Suzhou Greenway Biotech Co.,Ltd. Polyglycerin-10. [Link]

- Google Patents. US2071459A - Process of purifying polyglycerol esters.

-

Delta Journal of Science. evaluation of polyglycerol esters - and their sulfated derivatives. [Link]

- Google Patents.

-

Ataman Kimya. POLYGLYCERYL-10-LAURATE. [Link]

-

National Institute of Standards and Technology. Thermal Decomposition Kinetics of Polyol Ester Lubricants. [Link]

-

National Institutes of Health. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates. [Link]

-

Defense Technical Information Center. DETERMINATION OF THE ESTER COMPOSITION OF NEOPENTYL POLYOL ESTER LUBRICANTS. [Link]

-

SciSpace. Process for preparing polyglycerol ester of fatty acids (2020). [Link]

-

National Institutes of Health. This compound | C210H402O31. [Link]

-

MDPI. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. [Link]

-

ACS Publications. Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. [Link]

-

Taylor & Francis Online. Synthesis Characterization and Application of Polyglycerol Esters of Fatty Acids: Biodegradable Surfactants. [Link]

-

Scilit. Structural and Chemical Characterization of Neopentyl Polyol Esters by Infrared Spectroscopy. [Link]

- Google Patents.

-

Google Patents. US3637774A - Process for preparation and purification of polyglycerols and esters thereof. [Link]

- Google Patents.

-

The Good Scents Company. polyglyceryl-10 decastearate decaester of decaglycerol and stearic acid. [Link]

-

National Institutes of Health. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. [Link]

-

MDPI. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. [Link]

-

ResearchGate. Nanoparticles of Alkylglyceryl Dextran and poly(ethyl cyanoacrylate) for Applications in Drug Delivery: Preparation and Characterisation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Degradex® Microspheres and Nanoparticles for Drug Delivery Research and Formulation Development [sigmaaldrich.com]

- 3. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. fao.org [fao.org]

- 6. ulprospector.com [ulprospector.com]

- 7. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use [mdpi.com]

- 8. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2020119839A1 - Process for preparing polyglycerol ester of fatty acids - Google Patents [patents.google.com]

- 13. US2071459A - Process of purifying polyglycerol esters - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Emulsification Mechanism of Decaglyceryl Decastearate

Executive Summary

Decaglyceryl decastearate is a high-molecular-weight, non-ionic surfactant belonging to the polyglyceryl fatty acid ester (PGE) family. Its unique molecular architecture, comprising a large, hydrophilic polyglycerol head and multiple lipophilic fatty acid tails, makes it an exceptionally effective and versatile emulsifier. This technical guide elucidates the core mechanisms by which this compound stabilizes emulsions, focusing on the principles of interfacial tension reduction, steric hindrance, and the formation of advanced liquid crystalline structures. This document is intended for researchers, formulation scientists, and drug development professionals seeking a deeper understanding of its function to leverage its full potential in creating stable and sophisticated emulsion systems.

Molecular Architecture: The Foundation of Function

The emulsifying capability of this compound is a direct consequence of its distinct amphiphilic structure. The molecule consists of two primary components:

-

A Hydrophilic Decaglycerol Head: This large, polar headgroup is a polymer composed of ten glycerol units. Its multiple hydroxyl groups confer significant water solubility and create a substantial hydrated layer at the oil-water interface.

-

Ten Lipophilic Stearate Tails: Ten stearic acid (C18) chains are attached to the polyglycerol backbone via ester linkages. These long, saturated hydrocarbon tails are highly oil-soluble and anchor the molecule within the oil phase of an emulsion.

This structure results in a molecule with a calculated molecular weight of approximately 3423.5 g/mol and the chemical formula C₂₁₀H₄₀₂O₃₁.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [2-hydroxy-3-[3-[...]-2-octadecanoyloxypropoxy]propyl] octadecanoate | [2] |

| CAS Number | 39529-26-5 | [1][2] |

| Molecular Formula | C₂₁₀H₄₀₂O₃₁ | [2][3] |

| Molecular Weight | ~3423.5 g/mol | [1][2] |

| Type | Non-ionic Surfactant | [1] |

| Estimated HLB | Low (likely < 5) | Inferred |

Core Emulsification Mechanisms

An emulsion is a thermodynamically unstable system. This compound provides stability through a multi-faceted mechanism involving the reduction of interfacial energy and the creation of a robust physical barrier between dispersed droplets.

Reduction of Interfacial Tension

The primary action of any emulsifier is to reduce the interfacial tension between the oil and water phases.[6] Due to its amphiphilic nature, this compound spontaneously migrates to the oil-water interface. The hydrophilic decaglycerol head orients towards the aqueous phase, while the ten lipophilic stearate tails anchor in the oil phase. This molecular arrangement disrupts the cohesive forces between like molecules at the interface, lowering the energy required to create new surface area and allowing for the formation of smaller droplets during homogenization.[7]

Formation of a Steric Barrier

While reducing interfacial tension is necessary for emulsion formation, long-term stability is primarily achieved by preventing the dispersed droplets from coalescing. This compound excels at providing stability through steric hindrance .

The mechanism is as follows:

-

Adsorption: The emulsifier molecules adsorb onto the surface of the dispersed droplets, forming a protective interfacial film.

-

Barrier Formation: The large, bulky decaglycerol headgroups extend into the continuous phase, creating a thick, hydrated layer around each droplet.[8]

-

Repulsion: When two droplets approach each other, these protruding polyglycerol layers begin to overlap and interpenetrate. This creates an unfavorable condition due to osmotic pressure and a loss of conformational entropy, resulting in a strong repulsive force that pushes the droplets apart, thereby preventing coalescence.[1][6][8] This steric repulsion is a dominant stabilization mechanism for non-ionic, high-molecular-weight emulsifiers like PGEs.

Advanced Stabilization: Formation of Liquid Crystalline Structures

A key feature of many polyglyceryl esters is their ability to form highly ordered liquid crystalline (LC) phases at the oil-water interface.[3][9] Instead of a disordered monolayer, the emulsifier molecules self-assemble into lamellar (bilayer) or other mesophasic structures.

These LC structures are critical for several reasons:

-

Enhanced Stability: They form a rigid, multi-layered barrier around the droplets that is far more effective at preventing coalescence than a simple monolayer. This imparts exceptional long-term stability to the emulsion, even under stress conditions like temperature fluctuations.

-

Improved Rheology: The formation of an interconnected LC network throughout the continuous phase can significantly increase the viscosity and yield stress of a formulation, giving it a desirable creamy texture without the need for additional thickeners.[9]

-

Functional Benefits: In topical and pharmaceutical applications, lamellar liquid crystals can mimic the structure of the skin's own lipid bilayers. This can enhance skin hydration by reducing transepidermal water loss (TEWL) and can also function as a reservoir for the controlled release of active ingredients.[3]

The formation of these structures is dependent on factors such as emulsifier concentration, the oil-to-water ratio, and temperature.[9]

Experimental Analysis & Protocols

To characterize the performance of this compound, a series of standardized experiments are required. The following protocols provide a framework for preparing and evaluating a model W/O emulsion.

Protocol 1: Formation of a Water-in-Oil (W/O) Emulsion

Objective: To prepare a stable W/O emulsion using this compound.

Materials & Equipment:

-

Oil Phase: Caprylic/Capric Triglyceride (or other suitable oil)

-

Emulsifier: this compound

-

Aqueous Phase: Deionized Water

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Heating plates/water baths, beakers, magnetic stirrer

Methodology:

-

Prepare the Oil Phase: In a beaker, combine the oil phase (e.g., 75% w/w) and this compound (e.g., 5% w/w).

-

Prepare the Aqueous Phase: In a separate beaker, measure the deionized water (e.g., 20% w/w).

-

Heating: Heat both phases separately to 75-80°C. This ensures the emulsifier is fully melted and reduces viscosity for efficient mixing.

-

Emulsification: Place the oil phase beaker under the high-shear homogenizer. Begin mixing at a moderate speed (e.g., 3,000 rpm).

-

Addition: Slowly add the heated aqueous phase to the oil phase while increasing the homogenization speed (e.g., to 8,000 rpm).

-

Homogenization: Continue mixing for 5-10 minutes after all the aqueous phase has been added to ensure fine droplet dispersion.[10]

-

Cooling: Remove the emulsion from heat and allow it to cool to room temperature under gentle, continuous stirring (e.g., with a paddle stirrer) to ensure uniformity.

Protocol 2: Characterization of Emulsion Droplet Size by Laser Diffraction

Objective: To measure the particle size distribution of the prepared emulsion, a key indicator of stability.

Equipment:

-

Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer)

-

Solvent for dispersion (must be immiscible with the continuous phase, e.g., isopropanol for a W/O emulsion)

Methodology:

-

Sample Preparation: Add a small, representative sample of the final emulsion to the analyzer's dispersion unit containing the appropriate solvent until the target obscuration level is reached.

-

Measurement: Perform the measurement according to the instrument's standard operating procedure. Ensure proper refractive indices for both the continuous phase (oil) and dispersed phase (water) are used in the analysis software.

-

Analysis: Analyze the resulting particle size distribution. Key metrics include the volume mean diameter (D[9]) and the span ((d90-d10)/d50), which indicates the width of the distribution. Smaller, more uniform droplets generally correlate with higher emulsion stability.[7]

Protocol 3: Measurement of Interfacial Tension (IFT) via the Pendant Drop Method

Objective: To quantify the effectiveness of this compound at reducing the oil-water interfacial tension.

Equipment:

-

Pendant Drop Tensiometer

Methodology:

-

Phase Preparation: Prepare a solution of this compound in the chosen oil at a specific concentration. Fill the optical glass cuvette with the deionized water phase.

-

Drop Formation: Use a syringe to form a pendant drop of the oil/emulsifier solution inside the water-filled cuvette.[11]

-

Shape Analysis: The instrument's camera captures the profile of the drop. The shape of the drop is determined by the balance between the interfacial tension holding it together and gravity pulling it down.

-

IFT Calculation: The software analyzes the drop shape and fits it to the Young-Laplace equation to calculate the interfacial tension (in mN/m).[11][12]

-

Dynamic Measurement: The IFT can be measured as a function of time to study the adsorption kinetics of the emulsifier at the newly formed interface.

Conclusion

The mechanism of action of this compound as an emulsifier is a sophisticated interplay of fundamental and advanced principles. Its large, amphiphilic structure allows it to significantly reduce interfacial tension, facilitating the creation of fine droplets. Critically, its bulky hydrophilic head provides a powerful steric barrier that physically prevents droplet coalescence, ensuring robust short-term stability. Furthermore, its capacity to self-assemble into highly ordered liquid crystalline structures at the interface imparts exceptional long-term stability and unique rheological properties. A thorough understanding of these mechanisms enables scientists to effectively formulate highly stable and functional emulsion systems for a wide range of pharmaceutical and research applications.

References

- Benchchem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123131919, this compound.

- Liu, Y., & Li, L. (2013). Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic.

- Gattefossé. (2024). Preparation and characterization of liquid crystal emulsions based on a wax ester emulsifier.

- Lertsarawut, P., et al. (2023). Influence of the emulsifier on nanostructure and clinical application of liquid crystalline emulsions. Scientific Reports, 13(1), 4291.

- Kunieda, H., et al. (2000). Phase Behavior of Polyglycerin Fatty Acid Ester in a Water-Oil System and Formulations of Gel-Emulsions Stabilized by the Cubic Phase. Journal of Oleo Science, 49(5), 339-347.

- Maldonado-Valderrama, J., et al. (2019). Interfacial Properties and Emulsification of Biocompatible Liquid-Liquid Systems. Molecules, 24(17), 3103.

- van der Sman, R. G. M., & Meinders, M. B. J. (2021). The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. Foods, 10(7), 1599.

- Shapi’i, R. A., et al. (2022).

- Guido, S., & Preziosi, V. (2018). Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. Langmuir, 34(21), 6215-6222.

- Guido, S., & Preziosi, V. (2018). Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. Langmuir, 34(21), 6215-6222.

- Mustan, R., et al. (2022). Characteristics of polyglycerol ester and its different fractions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 647, 129068.

- Capek, I. (1998). Does Equilibrium Interfacial Tension Depend on Method of Measurement? Journal of Colloid and Interface Science, 207(1), 1-10.

- Santos, J., et al. (2020).

- Jumaa, M., & Müller, B. W. (2003). Systematic characterization of oil-in-water emulsions for formulation design. International Journal of Pharmaceutics, 263(1-2), 85-94.

- Muschiolik, G. (2017). Syergistic effects of polyglycerol ester of polyricinoleic acid and sodium caseinate on the stabilization of water-oil-water emulsion. Food Hydrocolloids, 63, 46-56.

- Chen, Y.-C., et al. (2023).

- Cosmetic Ingredients Guide. (2024). Polyglyceryl-10 Decaoleate.

- Nikko Chemicals Co., Ltd. (n.d.). NIKKOL Decaglyn 1-50SV.

- ResearchGate. (2015). What are the steps to take in creating oil in water emulsions. And all the reagents to be used?

- Nikko Chemicals Co., Ltd. (n.d.). NIKKOL Decaglyn 1-SV (POLYGLYCERYL-10 STEARATE).

- Nikko Chemicals Co., Ltd. (n.d.). NIKKOL Decaglyn 1-ISV (POLYGLYCERYL-10 ISOSTEARATE).

- BYK. (n.d.). The steric stabilization.

- Zhang, T., et al. (2022). Effect of Different Polymerization Degrees and Fatty Acids of Polyglycerol Esters on the Physical Properties and Whippability of Recombined Dairy Cream. Foods, 11(24), 4104.

- Kraft Chemical. (n.d.). DecaGlyceryl MonoOleate Supplier.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities [mdpi.com]

- 3. Influence of the emulsifier on nanostructure and clinical application of liquid crystalline emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyglyceryl-10 Decaoleate | Decaglycerol Decaoleat | Cosmetic Ingredients Guide [ci.guide]

- 5. NIKKOL Decaglyn 1-SV (POLYGLYCERYL-10 STEARATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Different Polymerization Degrees and Fatty Acids of Polyglycerol Esters on the Physical Properties and Whippability of Recombined Dairy Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BYK ebook for wetting and dispersing aditives – BYK [byk.com]

- 9. Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Decaglyceryl Decastearate via Differential Scanning Calorimetry (DSC)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of decaglyceryl decastearate's thermal properties using Differential Scanning Calorimetry (DSC). This compound, a non-ionic polyglycerol fatty acid ester, serves as a critical emulsifier and stabilizer in pharmaceutical and cosmetic formulations.[1] Its thermal behavior—including melting, crystallization, and potential polymorphism—directly influences the stability, manufacturability, and performance of final products. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust and self-validating analytical approach. We will delve into the principles of DSC, establish a detailed experimental protocol grounded in international standards, interpret the resulting thermal data, and discuss the critical implications for pharmaceutical development.

The Significance of Thermal Analysis for this compound

Understanding this compound

This compound (CAS 39529-26-5) is a complex ester synthesized from a decaglycerol backbone and ten stearic acid chains.[1] This high molecular weight structure imparts effective emulsifying properties by reducing the surface tension between oil and water phases, making it invaluable for stabilizing complex formulations.[1] In the pharmaceutical industry, such excipients are crucial for creating stable creams, lotions, and other semi-solid dosage forms, as well as for their potential role in advanced drug delivery systems like lipid nanoparticles.[2][3]

Why Thermal Properties are a Critical Quality Attribute

The physical state of this compound is fundamentally governed by temperature. Its transition from a solid to a liquid state, and the manner in which it crystallizes upon cooling, are not merely physical data points; they are critical quality attributes that dictate its functionality. Key thermal events can provide information on crystal perfection, polymorphism, melting temperature, glass transitions, and purity.[4][5]

-

Manufacturing and Processability: The melting and solidification behavior determines the optimal temperatures for mixing, homogenization, and filling processes during manufacturing. Uncontrolled crystallization can lead to undesirable textures or phase separation.

-

Product Stability and Shelf-Life: The crystalline structure of the excipient within a formulation can change over time, a phenomenon known as polymorphism.[6] Different polymorphs can have different melting points, solubilities, and physical stability, potentially leading to product failure, such as graininess in a cream or altered drug release profiles.[6][7]

-

Formulation Performance: The thermal properties are directly linked to the sensory characteristics (e.g., skin feel) and the bioavailability of the active pharmaceutical ingredient (API). The physical form of the excipient can influence the release rate of an entrapped drug.

The Power of Differential Scanning Calorimetry (DSC)

DSC is a premier thermoanalytical technique for elucidating the thermal properties of materials like this compound.[8][9] It precisely measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[8][10] This allows for the detection and quantification of thermal events, such as melting, crystallization, and solid-state transitions, which are essential for the comprehensive characterization required in pharmaceutical development.[4][11]

The Fundamentals of DSC: A Primer

Principle of Operation

A DSC instrument subjects a sample and an empty reference pan to a controlled temperature program.[8] When the sample undergoes a physical transformation, it either absorbs (endothermic) or releases (exothermic) heat. The instrument records this energy exchange as a change in heat flow.

-

Endothermic Events (Heat Absorption): Processes like melting, glass transition, and evaporation absorb energy. On a DSC thermogram, these are typically shown as upward peaks or steps.[12][13]

-

Exothermic Events (Heat Release): Processes like crystallization and curing (crosslinking) release energy, appearing as downward peaks.[12][13]

Interpreting the DSC Thermogram

The output from a DSC experiment is a thermogram, which plots heat flow against temperature. Key features include:

-

Glass Transition (Tg): A reversible transition in amorphous materials from a hard, brittle state to a molten or rubber-like state. It appears as a step-like change in the baseline of the thermogram.[9][14]

-

Crystallization (Tc): The process of molecular ordering into a crystalline lattice from a molten or amorphous state. It is observed as an exothermic peak.[13]

-

Melting (Tm): The transition from a crystalline solid to a liquid. It is seen as an endothermic peak.[13] The area under this peak is proportional to the enthalpy of fusion (ΔH), a measure of the material's crystallinity.

-

Polymorphism: The ability of a substance to exist in two or more crystalline forms.[6] Different polymorphs will typically exhibit different melting points and enthalpies of fusion. DSC is a powerful tool for detecting these forms and the transitions between them.[6][15][16] Fatty acid esters are well-documented to exhibit complex polymorphic behavior.[17]

A Validated Methodology for DSC Analysis

To ensure data integrity and reproducibility, a robust DSC methodology must be built upon a foundation of proper instrument calibration and a scientifically justified experimental design.

The Pillar of Trustworthiness: Instrument Calibration

Calibration is a non-negotiable prerequisite for obtaining accurate and reliable data.[18] It ensures that the temperature and heat flow axes of the instrument are accurate. This protocol should be performed regularly and must be documented.

This is performed according to standards such as ASTM E967.[18][19] It involves running certified reference materials (e.g., high-purity indium, tin) with well-defined melting points across the desired temperature range and adjusting the instrument's temperature scale accordingly.[20][21]

This calibration, often guided by ASTM E968, uses a reference material with a known enthalpy of fusion, typically indium.[22] The measured area of the melting peak is compared to the known enthalpy value to generate a calibration factor, ensuring the accuracy of energy measurements.[22]

Experimental Protocol: this compound

Objective: To determine the melting point (Tm), crystallization temperature (Tc), enthalpy of fusion (ΔH), and to screen for potential polymorphism of this compound.

Materials & Equipment:

-

Differential Scanning Calorimeter (e.g., heat-flux DSC)

-

Hermetically sealed aluminum pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample

-

High-purity nitrogen gas (for purging)

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample mass and encapsulation are critical for good thermal contact and to prevent sample loss or contamination.

-

Procedure: Accurately weigh 5–10 mg of the this compound sample directly into an aluminum DSC pan.[8] Record the mass precisely. Place the lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Rationale: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

Procedure: Place the sealed sample pan and the reference pan into the DSC cell. Purge the cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min).[22]

-

-

The Thermal Program (Heat-Cool-Heat Cycle):

-

Rationale: This cycle is designed to erase the sample's previous thermal history and observe its intrinsic crystallization and melting behavior. The first heating reveals the properties of the as-received material. The cooling step shows its crystallization behavior under controlled conditions. The second heating reveals the thermal properties of the material after it has been recrystallized in the DSC, which is crucial for identifying polymorphs.[6]

-

Procedure:

-

Segment 1 (Equilibration): Equilibrate the sample at a temperature well below any expected transitions, for example, 0°C, and hold for 3 minutes.

-

Segment 2 (First Heating): Heat the sample from 0°C to 100°C at a controlled rate of 10°C/min. This provides a baseline understanding of the initial material.

-

Segment 3 (Isothermal Hold): Hold the sample at 100°C for 3 minutes to ensure complete melting and to erase all prior thermal history.

-

Segment 4 (Controlled Cooling): Cool the sample from 100°C back to 0°C at a controlled rate of 10°C/min. This allows for the observation of crystallization (Tc).

-

Segment 5 (Second Heating): Reheat the sample from 0°C to 100°C at 10°C/min. This scan is critical for analyzing the properties of the recrystallized material and comparing it to the first heat, often revealing polymorphic transitions.[16]

-

-

Experimental Workflow Diagram

Caption: Workflow for DSC analysis of this compound.

Data Analysis and Interpretation

Expected Thermal Profile

Given that this compound is a polyglycerol ester, its thermogram may exhibit complex behavior. It is common for such materials to show multiple melting peaks, which can indicate the presence of different polymorphs or the melting of different structural domains.[17] The cooling curve will show one or more exothermic peaks corresponding to crystallization. A study on a similar polyglycerol monostearate showed a two-step melting process, suggesting a polymorphic rearrangement followed by the melting of more stable crystals.[17]

Quantitative Data Summary

The following table presents a hypothetical but realistic set of thermal properties for this compound based on typical values for similar long-chain esters.

| Thermal Parameter | First Heating Scan | Cooling Scan | Second Heating Scan | Significance |

| Onset Temperature (°C) | ~45.0 | ~42.0 | ~48.0 | Indicates the start of melting or crystallization. |

| Peak Temperature (°C) | ~52.0 | ~38.5 | ~53.5 | Represents the temperature of maximum heat flow for the event. |

| Enthalpy (ΔH) (J/g) | ~70.0 | -65.0 | ~68.0 | Quantifies the energy of the transition; related to crystallinity. |

Note: Data are illustrative. Actual values must be determined experimentally.

Investigating Polymorphism

The key to investigating polymorphism is to compare the first and second heating scans and to vary the heating and cooling rates.[6]

-

First vs. Second Heat: If the melting peak(s) in the second heating scan are different from the first (e.g., different temperatures, shapes, or number of peaks), it strongly suggests that the material recrystallized into a different, potentially more stable or less stable, polymorphic form during the controlled cooling step.

-

Varying Rates: Re-running the experiment with a slower cooling rate (e.g., 2°C/min) might allow more time for the molecules to organize into a more stable crystalline form, resulting in a higher melting point on the subsequent heating scan. Conversely, a very fast "quench" cool may trap the material in a less stable or amorphous state.

Implications for Pharmaceutical Development

The data generated from this DSC analysis provides actionable insights for drug development professionals.

-

Formulation Design: Knowledge of the melting range is essential for designing manufacturing processes like hot-melt extrusion or preparing emulsions, ensuring the excipient is in the correct physical state.

-

Stability Assessment: By subjecting a final formulation to DSC analysis and comparing it to the pure excipient, one can assess potential interactions between the API and this compound. Long-term stability studies can use DSC to detect changes in crystallinity or polymorphic form over time, which could impact product performance.

-

Quality Control: The DSC thermogram can serve as a thermal fingerprint for incoming raw materials.[1] Establishing a standard thermal profile allows for rapid screening of batch-to-batch consistency, ensuring that variations in the excipient do not compromise the quality of the final drug product.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the in-depth characterization of the thermal properties of this compound. By employing a systematic and well-calibrated methodology, researchers and drug developers can obtain precise data on melting, crystallization, and polymorphism. This information is not merely academic; it is fundamental to ensuring the rational design, robust manufacture, and long-term stability of pharmaceutical products, ultimately contributing to their safety and efficacy.

References

-

General Chapters: <891> THERMAL ANALYSIS - uspbpep.com. Available at: [Link]

-

ISO 11357-1:2016 Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. Available at: [Link]

-

USP. <891> Thermal Analysis. Available at: [Link]

-

AFNOR. Standard NF EN ISO 11357-1. Available at: [Link]

-

USP-NF. 〈891〉 Thermal Analysis. Available at: [Link]

-

SIS. Plastics -- Differential scanning calorimetry (DSC) -- Part 1: General principles ISO 11357-1:2016. Available at: [Link]

-

Infinita Lab. ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Available at: [Link]

-

Centexbel. Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Available at: [Link]

-

ASTM International. Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters. Available at: [Link]

-

ISO. ISO 11357-1:2016(E). Available at: [Link]

-

Papargyri, S., et al. (2022). Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities. Polymers, 14(21), 4561. Available at: [Link]

-

Price, D. M. (1995). Temperature calibration of differential scanning calorimeters. Journal of thermal analysis, 45(6), 1285-1296. Available at: [Link]

-

NIKKO CHEMICALS. NIKKOL Decaglyn 1-SV (Decaglyceryl Monostearate). Available at: [Link]

-

ResearchGate. Microstructure and Stability of a Lamellar Liquid Crystalline and Gel Phase Formed by a Polyglycerol Ester Mixture in Dilute Aqueous Solution. Available at: [Link]

-

Scribd. E967-08 (Reapproved 2014). Available at: [Link]

-

ASTM International. Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Available at: [Link]

-

ResearchGate. DSC curves overlay of polyols. Available at: [Link]

-

YouTube. DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Available at: [Link]

-

Scribd. Usp-Nf 891 Thermal Analysis. Available at: [Link]

-

Mettler Toledo. Polymorphism in Cosmetics. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

CNKI. Analysis of Polyglycerol Fatty Acid Ester. Available at: [Link]

-

Garti, N., et al. (1988). DSC studies concerning polymorphism of saturated monoacid triglycerides in the presence of food emulsifiers. Fett Wissenschaft Technologie, 90(8), 295-299. Available at: [Link]

-

Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover. Available at: [Link]

-

EAG Laboratories. DSC Analysis of Polymers. Available at: [Link]

-

The Good Scents Company. polyglyceryl-10 decastearate. Available at: [Link]

-

NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Available at: [Link]

-

Li, Y., et al. (2021). Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin. Bioprocess and Biosystems Engineering, 44(5), 941-949. Available at: [Link]

-

Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of visualized experiments: JoVE, (76), e50218. Available at: [Link]

-

NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]

-

Da Costa, N. C. A., et al. (2020). Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study. Journal of Chromatography A, 1618, 460882. Available at: [Link]

-

NETZSCH Instruments North America LLC. (2019). Pharmaceutical Polymorphism Studies by DSC. Available at: [Link]

-

ResearchGate. Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. Available at: [Link]

-

ResearchGate. Thermal parameters obtained from the DSC profiles. Available at: [Link]

-

ResearchGate. Nanoparticles of Alkylglyceryl Dextran and poly(ethyl cyanoacrylate) for Applications in Drug Delivery. Available at: [Link]

-

Uslu, B., et al. (2023). Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use. Pharmaceutics, 15(2), 384. Available at: [Link]

-

Shah, M. H., et al. (2015). Glycerol monooleate liquid crystalline phases used in drug delivery systems. Journal of Controlled Release, 199, 103-117. Available at: [Link]

-

ResearchGate. Glycerol-Based Copolyesters as Polymeric Nanocarriers for Drug Delivery. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. â©891⪠Thermal Analysis [doi.usp.org]

- 6. mt.com [mt.com]

- 7. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry | Centexbel [centexbel.be]

- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. infinitalab.com [infinitalab.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. sump4.com [sump4.com]

- 21. scribd.com [scribd.com]

- 22. img.antpedia.com [img.antpedia.com]

An In-Depth Technical Guide to the Determination of the Hydrophilic-Lipophilic Balance (HLB) of Decaglyceryl Decastearate

Preamble: Beyond the Number – A Causal Approach to HLB

The Molecular Architecture of Decaglyceryl Decastearate

This compound is a non-ionic surfactant synthesized by the esterification of decaglycerol with stearic acid.[4][5] Its structure is inherently complex and subject to variability based on the manufacturing process.

-

Hydrophilic Head: The decaglycerol moiety is a polyether chain of ten glycerol units. This large, branched structure with numerous free hydroxyl groups imparts significant hydrophilicity.

-

Lipophilic Tails: Ten stearic acid chains, which are 18-carbon saturated fatty acids, provide a substantial non-polar, oil-soluble character.

The balance between this large hydrophilic head and the ten lipophilic tails dictates its behavior at an oil-water interface. PubChem lists an idealized molecular formula as C₂₁₀H₄₀₂O₃₁ with a molecular weight of approximately 3423.5 g/mol .[4][5]

Caption: Idealized structure of this compound.

Theoretical Approaches to HLB Determination

Theoretical calculations provide a valuable starting point for estimating the HLB value. They are based on the molecular structure of the surfactant.

Griffin's Method

Griffin's method is the most cited for non-ionic surfactants.[6][7] For esters of polyhydric alcohols, a specific formula is employed:

HLB = 20 (1 - S/A) [8]

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid used (for stearic acid, A ≈ 197-200 mg KOH/g).

Causality: This formula is rooted in stoichiometry. The saponification value (S) is a measure of the amount of alkali needed to hydrolyze the ester bonds and neutralize the free fatty acids, which is inversely proportional to the molecular weight of the fatty acid component (the lipophilic part). A higher saponification value implies a smaller lipophilic portion relative to the whole molecule, thus a higher HLB.

Davies' Method

Davies proposed a group contribution method, which assigns a numerical value to various chemical groups within the molecule.[6][7][9] The HLB is calculated as:

HLB = 7 + Σ(Hydrophilic group numbers) + Σ(Lipophilic group numbers) [2][10]

Causality: This method provides a more nuanced calculation by acknowledging that different functional groups contribute differently to the overall hydrophilic or lipophilic character. It is particularly useful for comparing surfactants with different types of chemical groups.

| Group | Group Number | Type |

| -SO₄⁻Na⁺ | +38.7 | Hydrophilic |

| -COO⁻K⁺ | +21.1 | Hydrophilic |

| -COO⁻Na⁺ | +19.1 | Hydrophilic |

| -N (tertiary amine) | +9.4 | Hydrophilic |

| Ester (sorbitan ring) | +6.8 | Hydrophilic |

| Ester (free) | +2.4 | Hydrophilic |

| -COOH | +2.1 | Hydrophilic |

| -OH (free) | +1.9 | Hydrophilic |

| -O- (ether) | +1.3 | Hydrophilic |

| -OH (sorbitan ring) | +0.5 | Hydrophilic |

| -(CH₂-CH₂-O)- | +0.33 | Hydrophilic |

| -(CH₂)- | -0.475 | Lipophilic |

| -CH₃ | -0.475 | Lipophilic |

| =CH- | -0.475 | Lipophilic |

| -(CH₂-CH₂-CH₂-O)- | -0.15 | Lipophilic |

| Table 1: Davies' Group Numbers for HLB Calculation. |

Limitation of Theoretical Methods: The primary drawback for polyglyceryl esters is their inherent polydispersity. Commercial this compound is not a single chemical entity but a mixture of molecules with varying polyglycerol chain lengths and degrees of esterification. Therefore, theoretical values are estimations based on an average or idealized structure. Experimental validation is non-negotiable.

Experimental Determination: The Path to Empirical Truth

Experimental methods are essential for determining a practical and reliable HLB value for complex surfactants like this compound.[11] These methods assess the surfactant's performance in a real-world application: creating emulsions.

The Emulsion Stability Method: A Self-Validating Workflow

This is the most fundamental and widely accepted experimental approach. The core principle is that an oil phase has a "Required HLB" (RHLB), and the most stable emulsion is formed when the emulsifier's HLB matches this RHLB.[12][13] We determine the unknown HLB of this compound by observing which oil it emulsifies most effectively.

Caption: Experimental workflow for HLB determination via emulsion stability.

Detailed Experimental Protocol:

Objective: To determine the HLB of this compound by identifying the Required HLB of an oil phase it most effectively emulsifies.

Materials:

-

This compound (test emulsifier)

-

A series of oils or oil blends with known RHLB values (see Table 2).

-

Deionized water

-

High-shear homogenizer

-

Water baths

-

Beakers, graduated cylinders

-

Microscope and/or particle size analyzer

| Oil / Wax | Required HLB (O/W Emulsion) |

| Cetyl Alcohol | 15 |

| Stearic Acid | 15 |

| Castor Oil | 14 |

| Lanolin, anhydrous | 12 |

| Mineral Oil, light | 12 |

| Liquid Paraffin | 10.5 |

| Beeswax | 9 |

| Table 2: Required HLB values for common oil phase ingredients.[12] |

Procedure:

-

Preparation of Oil Phases: Prepare at least four different oil phases with varying RHLB values. For example:

-

Oil A (RHLB ≈ 9): 100% Beeswax

-

Oil B (RHLB ≈ 10.5): 100% Liquid Paraffin

-

Oil C (RHLB ≈ 12): 100% Mineral Oil

-

Oil D (RHLB ≈ 14): 100% Castor Oil

-

-

Formulation: For each oil phase, prepare a simple O/W emulsion. A typical starting formulation is:

-

Oil Phase: 20%

-

This compound: 5%

-

Water Phase: 75%

-

-

Emulsification (Self-Validating System):

-

Accurately weigh the oil phase and this compound into a beaker. Heat to 75°C in a water bath until all components are melted and uniform.

-

In a separate beaker, weigh the water and heat to 75°C.

-

Critical Step: Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer at a consistent speed (e.g., 5000 RPM). The consistent application of energy is crucial for comparability between samples.

-

Continue homogenization for a fixed time (e.g., 5 minutes) after all water has been added.

-

Allow the emulsions to cool to room temperature with gentle stirring.

-

-

Stability Evaluation:

-

Initial Observation (t=0): Note the initial appearance, viscosity, and homogeneity of each emulsion.

-

Macroscopic Stability: Store the samples in clear, sealed containers at controlled room temperature. Observe at 24 hours, 48 hours, and 1 week for any signs of instability such as creaming, sedimentation, or coalescence (oil separation).

-

Microscopic Analysis: Examine a droplet of each emulsion under a microscope to assess droplet size and distribution. The most stable emulsion will typically exhibit smaller, more uniform droplets.

-

Quantitative Analysis: If available, use a particle size analyzer to measure the mean droplet diameter (e.g., Z-average) and Polydispersity Index (PDI). The emulsion with the lowest, most consistent droplet size over time is considered the most stable.[11]

-

The Phase Inversion Temperature (PIT) Method

The PIT method is a sophisticated technique particularly suited for non-ionic surfactants containing polyoxyethylene chains, as their hydrophilicity is temperature-dependent.[14][15] While this compound is not an ethoxylate, the principle can be adapted.

Core Principle: As an O/W emulsion stabilized by a non-ionic surfactant is heated, the hydrophilic groups dehydrate, making the surfactant more lipophilic. At a specific temperature, the PIT, the surfactant's affinity for the oil and water phases becomes balanced, leading to ultra-low interfacial tension and a phase inversion to a W/O emulsion.[14]

Protocol Overview (PIT-Deviation Method):

-

A reference system is created using a standard oil (e.g., n-octane) and a well-characterized ethoxylated surfactant. The PIT of this system is measured.

-

The test surfactant (this compound) is added to the reference system.

-

The change or "deviation" in the PIT is measured. This deviation is correlated to the HLB value using pre-established calibration curves.[15]

-

The PIT can be detected by a sharp change in physical properties like electrical conductivity (conductivity drops dramatically upon inversion to a W/O emulsion) or viscosity.[16]

Causality and Trustworthiness: The PIT method is highly accurate and reproducible.[15][16] It reflects the thermodynamic properties of the surfactant at the interface, providing a fundamentally grounded HLB value.

Application and Interpretation of the Determined HLB Value

The determined HLB value is not an academic exercise; it is a predictive tool for formulation success. Knowing the HLB of this compound allows the formulator to select it for the appropriate application.

| HLB Range | Application | Emulsion Type |

| 3 - 6 | W/O Emulsifier | Water-in-Oil |

| 7 - 9 | Wetting Agent | - |

| 8 - 18 | O/W Emulsifier | Oil-in-Water |

| 13 - 15 | Detergent | - |

| 15 - 20 | Solubilizer | Micellar Solution |

| Table 3: General relationship between HLB value and surfactant application.[1][2] |

Based on its structure, this compound is expected to have an HLB value in the O/W emulsifier range (likely 10-14). If the experimental determination yields a value of 12, it signifies that it is an ideal candidate for creating stable oil-in-water emulsions with oil phases that have a Required HLB around 12, such as light mineral oil or lanolin.[12] This predictive power streamlines the development process, reducing the amount of trial-and-error experimentation needed to achieve a stable, elegant final product.[17]

Conclusion

The determination of the HLB value for a complex surfactant like this compound requires a multi-faceted approach. While theoretical calculations based on Griffin's and Davies' methods provide a useful starting estimate, they are limited by the inherent polydispersity of the material. The true, functional HLB value must be confirmed through rigorous, self-validating experimental protocols. The emulsion stability method provides a direct, practical, and reliable measure of the surfactant's performance, yielding an HLB value that is directly translatable to formulation development. By understanding the causality behind these methods and meticulously executing the protocols, researchers and developers can confidently characterize this compound and harness its full potential as a high-performance emulsifier.

References

-

National Journal of Pharmaceutical Sciences. Determination of HLB value by saponification method: A brief review. [Link]

-

ResearchGate. HLB Value and Calculation. [Link]

-

SlideShare. Hydrophilic-Lipophilic Balance (HLB). [Link]

-

LinkedIn. Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. [Link]

-

MDPI. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. [Link]

-

Gattefossé. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. [Link]

-

Reddit. Experimental method for determining the HLB value of a novel emulsifier. [Link]

-

HLB Calculator. List of Oils and Emulsifiers with HLB Values. [Link]

-

PubChem. This compound. [Link]

-

American Society of Baking. Polyglycerol Esters. [Link]

-

ResearchGate. Phase inversion of W/O emulsions by adding hydrophilic surfactant - A technique for making cosmetics products. [Link]

-

ResearchGate. Multiple-phase oil-in-water emulsion. [Link]

-

National Center for Biotechnology Information. Study on the relationships between the oil HLB value and emulsion stabilization. [Link]

-

Royal Society of Chemistry. Study on the relationships between the oil HLB value and emulsion stabilization. [Link]

-

YouTube. Davies Method To Calculate HLB For Ionic Surfactant. [Link]

-

PubMed. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions. [Link]

-

National Center for Biotechnology Information. Innovative Emulsifiers in Cosmetic Products: A Patent Review (2013–2023). [Link]

-

Ataman Kimya. POLYGLYCEROL ESTER. [Link]

-

Scientific Spectator. The HLB SYSTEM. [Link]

-

ResearchGate. Stabilization of liquid water-in-oil emulsions by modifying the interfacial interaction of glycerol monooleate with aqueous phase ingredients. [Link]

-

Cardlo Biotechnology. Polyglycerol esters of fatty acids PGE. [Link]

-